IBR2 is a synthetic, small molecule inhibitor of RAD51, a protein essential for homologous recombination repair of DNA double-strand breaks. [] This mechanism positions IBR2 as a potential candidate for enhancing the cytotoxicity of specific chemotherapeutic agents that rely on DNA damage for their anti-tumor activity. []
IBR2 functions as a RAD51 inhibitor, disrupting the DNA double-strand break repair pathway. [] By inhibiting RAD51-mediated homologous recombination, IBR2 potentially sensitizes cancer cells to DNA-damaging agents, enhancing their cytotoxic effects. []
Receptor Tyrosine Kinase Inhibitors: IBR2 enhances the cytotoxicity of imatinib (Bcr-Abl inhibitor) and regorafenib (RAF and KIT inhibitor) in a range of cancer cell lines. [] It also synergizes with EGFR inhibitors, including erlotinib, gefitinib, afatinib, and osimertinib. [, ]
Microtubule Inhibitor: IBR2 enhances the toxicity of vincristine, a microtubule inhibitor, suggesting a potential role in overcoming vincristine resistance. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4